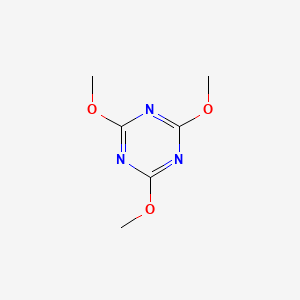

2,4,6-Trimethoxy-1,3,5-triazine

Description

Historical Context of Triazine Chemistry in Academic Research

The journey of triazine chemistry began with the discovery of its core heterocyclic structure, a six-membered ring containing three nitrogen atoms. The 1,3,5-triazine (B166579) isomer, also known as s-triazine due to its symmetry, is one of the oldest known organic compounds. researchgate.netglobalscitechocean.com The initial significant breakthrough in triazine chemistry came in 1952 with the work of J.R. Geigy, Ltd., which led to the development of triazine herbicides. researchgate.net This discovery marked a pivotal moment, propelling triazines into the forefront of agricultural chemistry.

The versatility of the triazine ring, however, extends far beyond herbicidal applications. For decades, researchers have explored its potential in medicinal chemistry, leading to the development of various therapeutic agents. researchgate.netglobalscitechocean.com The ability to substitute different functional groups onto the triazine core has allowed for the synthesis of a vast library of compounds with diverse biological activities.

Significance of 2,4,6-Trimethoxy-1,3,5-triazine as a Research Scaffold

This compound, a derivative of cyanuric chloride, has emerged as a particularly valuable research scaffold. nih.govresearchgate.net Its utility stems from the reactivity of the methoxy (B1213986) groups, which can be sequentially substituted with various nucleophiles under controlled conditions. This stepwise functionalization allows for the precise construction of complex molecules with desired properties. mdpi.comcsic.esfrontiersin.org

The symmetrical nature of the this compound core provides a stable and predictable platform for building larger molecular architectures. This has made it an attractive building block in the synthesis of dendrimers, which are highly branched, tree-like molecules with applications in drug delivery and materials science. nih.gov

Furthermore, its derivatives have shown significant promise in various fields. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is widely used as a condensing reagent in peptide chemistry and for the synthesis of esters and amides. clockss.orgresearchgate.net The triazine scaffold itself has been investigated for its potential in developing treatments for diseases like breast cancer and Alzheimer's disease. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9N3O3 |

| Molecular Weight | 171.15 g/mol nih.gov |

| Melting Point | 135-137 °C sigmaaldrich.com |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in many organic solvents |

This table is interactive. You can sort the data by clicking on the column headers.

Current Research Trends and Future Directions for this compound

Current research on this compound and its derivatives is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and environmentally friendly methods for the synthesis and functionalization of triazine-based compounds. mdpi.com This includes the use of microwave-assisted and ultrasound-assisted synthesis. mdpi.com

Medicinal Chemistry: The 1,3,5-triazine scaffold remains a promising platform for the development of new therapeutic agents. nih.gov Ongoing research is exploring its potential in creating targeted therapies for various cancers and neurodegenerative diseases. nih.govnih.govnih.gov

Materials Science: The unique structural properties of triazine-based compounds make them ideal candidates for the development of advanced materials. This includes the synthesis of covalent organic frameworks (COFs) for applications in photocatalysis and electronics. taylorandfrancis.com

Supramolecular Chemistry: The ability of triazine derivatives to form well-defined aggregates through non-covalent interactions is being explored for the creation of smart materials and sensors. researchgate.net

The future of this compound research appears bright, with its versatility and tunable properties paving the way for innovations across multiple scientific disciplines. As our understanding of its chemistry deepens, we can expect to see the emergence of even more sophisticated applications, from life-saving drugs to next-generation materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUGJTBMQKRCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236573 | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-89-4 | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXY-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2JZ9P8EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,4,6 Trimethoxy 1,3,5 Triazine and Its Derivatives

Classical Synthetic Routes for 2,4,6-Trimethoxy-1,3,5-triazine from Cyanuric Chloride

The most established and practical method for synthesizing substituted 1,3,5-triazines, including this compound, begins with cyanuric chloride. This approach leverages the differential reactivity of the chlorine atoms, which can be sequentially replaced by nucleophiles under controlled temperature conditions.

Nucleophilic Substitution Reactions in Triazine Synthesis

The synthesis of this compound from cyanuric chloride is a classic example of nucleophilic aromatic substitution. The triazine ring's three chlorine atoms are highly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the nitrogen atoms. The reactivity of these chlorine atoms decreases as each one is substituted, a phenomenon that allows for the stepwise and controlled introduction of different functional groups.

The reaction proceeds through an addition-elimination mechanism. For the synthesis of this compound, a methoxide source, typically sodium methoxide, is used as the nucleophile. The reaction is carefully temperature-controlled to achieve the desired degree of substitution:

First Substitution: The replacement of the first chlorine atom is highly exothermic and is typically carried out at low temperatures, around 0°C. mdpi.com

Second Substitution: The second chlorine atom is less reactive and requires a higher temperature, often room temperature, for substitution. mdpi.com

Third Substitution: The final chlorine atom is the least reactive, necessitating more forceful conditions, such as elevated temperatures (e.g., >50°C) or refluxing, to complete the trisubstitution.

This sequential reactivity allows for the synthesis of not only the fully substituted this compound but also intermediates like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), which are valuable synthons for creating asymmetrically substituted triazines. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. Key parameters include the choice of solvent, the nature of the base (if different from the nucleophile), reaction temperature, and reaction time. For instance, in the synthesis of the intermediate 2-chloro-4,6-dimethoxy-1,3,5-triazine, using N,N-dimethylformamide (DMF) as the solvent and solid sodium methoxide as the reactant, a controlled temperature progression from 5-10°C to reflux results in yields as high as 91% after purification.

Detailed research findings on the optimization of related triazine syntheses highlight the importance of precise temperature control and the choice of reagents.

| Product | Reactants | Solvent | Key Conditions | Yield (%) | Purity (%) |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Cyanuric chloride, Sodium methoxide | N,N-dimethylformamide | Initial reaction at 5-10°C, then reflux for 2-3h | 91.25 | >99.5 |

| 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Cyanuric chloride, 4-hydroxy coumarin | Acetone / 10% NaHCO₃ | 0-5°C | 87 | - |

| 2,4-dichloro-6-substituted s-triazine | Cyanuric chloride, Various nucleophiles | Dichloromethane (DCM) | 0°C, 30 min | - | - |

| N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine | Cyanuric chloride, Aniline, K₂CO₃ | Methylene chloride | 0°C (ice cooled), 4h | 71.7 | - |

This table presents data from various triazine synthesis experiments to illustrate the impact of reaction conditions on yield and purity.

Advanced Synthetic Strategies for Functionalized 1,3,5-Triazines

Beyond the classical approach, modern synthetic chemistry has introduced several advanced strategies to produce functionalized 1,3,5-triazines more efficiently and with greater molecular diversity. These methods often offer advantages in terms of reaction time, yield, and environmental impact.

One-Pot Multicomponent Reactions in Triazine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing complex molecules from simple starting materials in a single step, avoiding the need to isolate intermediates. benthamdirect.com This approach has been successfully applied to the synthesis of diverse 1,3,5-triazine (B166579) derivatives. For example, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed to produce 1,3,5-triazine-2,4-dithione derivatives. nih.gov Similarly, 6,N2-diaryl-1,3,5-triazine-2,4-diamines can be synthesized in a one-pot procedure involving the condensation of cyanoguanidine, aromatic aldehydes, and arylamines, followed by a base-initiated rearrangement and aromatization. nih.gov These methods are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of compounds. monash.edu

Solid-Phase Methodologies for Triazine Derivatives

Solid-phase synthesis offers a significant advantage for creating libraries of triazine derivatives by simplifying the purification process. In this methodology, the triazine scaffold is anchored to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, and the final product is cleaved from the support in high purity. An orthogonal synthesis strategy for triazine libraries has been developed where a thioether linkage is used to attach the molecule to the resin. This thioether can be activated for displacement by oxidation to a sulfone, allowing for the introduction of a third point of diversity. This method has proven effective in generating highly pure libraries of triamino 1,3,5-triazine derivatives. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.net This technology is particularly effective for the synthesis of 1,3,5-triazine derivatives from cyanuric chloride. For example, the rapid synthesis of triarylcyanurates (2,4,6-triaryloxy-1,3,5-triazines) has been achieved by reacting cyanuric chloride with sodium salts of hydroxyaryl compounds in water under focused microwave irradiation. tandfonline.com This approach is not only fast and high-yielding but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents like water. nih.govtandfonline.com The combination of microwave heating with one-pot, multicomponent strategies further enhances the efficiency of synthesizing diverse triazine libraries. nih.govnih.gov

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound and its precursors is fundamental to optimizing synthetic protocols and designing new applications. The electron-deficient nature of the triazine ring is a key factor that dictates its reactivity, particularly in substitution and hydrolysis reactions.

Role of Solvent Polarity and Reactant Basicity in Catalytic Efficiency

The efficiency of catalytic reactions utilizing triazine derivatives is significantly influenced by the surrounding chemical environment. Studies on dehydrocondensation reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) have highlighted the critical roles of both solvent polarity and the basicity of reactants. sigmaaldrich.com The basic properties of tertiary amine catalysts, substrate amines, and acid neutralizers are all crucial factors in these processes. sigmaaldrich.com

Furthermore, solvent polarity can directly affect the electronic properties and the nature of the excited states of triazine-containing molecules. For instance, in certain functionalized triazine derivatives, an increase in solvent polarity can alter the lowest triplet state (T1) from having mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character to gaining intraligand charge transfer (ILCT) character. rsc.org This shift, which can be observed using transient absorption spectroscopy, demonstrates how the solvent environment can modulate the electronic behavior of the triazine core and influence its reactivity and photophysical properties. rsc.org

Hydrolysis Mechanisms of Triazine Derivatives

The hydrolysis of the 1,3,5-triazine ring, while generally slow for methoxy-substituted variants, can be significantly influenced by substituents and the presence of catalysts. In complex derivatives such as 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TpymT), hydrolysis can be promoted by the presence of metal ions like Palladium(II) and Platinum(II). researchgate.net In these cases, the triazine ligand hydrolyzes to form an N-[(pyrimidine)carbonyl]pyrimidine-2-carboxamidato (bpcam⁻) anion, which then coordinates with the metal center. researchgate.net

Substitution Reaction Mechanisms

The synthesis of this compound and its derivatives predominantly relies on the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). researchgate.net The reactivity of the triazine ring is governed by its electron-deficient nature, which facilitates nucleophilic aromatic substitution (SNAr).

The mechanism involves a stepwise replacement of the three chlorine atoms, with the reactivity of the remaining C-Cl bonds decreasing after each substitution. mdpi.comfrontiersin.org This is because the introduction of an electron-donating group (like a methoxy (B1213986) or amino group) partially replenishes the electron density of the ring, making it less electrophilic and thus less reactive towards subsequent nucleophilic attack. frontiersin.org This decreasing reactivity allows for controlled, sequential substitutions by carefully managing the reaction temperature:

First substitution: Typically carried out at low temperatures (e.g., 0-5 °C). frontiersin.org

Second substitution: Requires higher temperatures, often room temperature. frontiersin.org

Third substitution: Necessitates heating or even reflux conditions to proceed at a reasonable rate. frontiersin.org

This temperature-dependent, stepwise mechanism is crucial for the synthesis of unsymmetrically substituted 1,3,5-triazine derivatives. mdpi.comnih.gov

Synthesis of Chiral 1,3,5-Triazine Derivatives

The synthesis of chiral 1,3,5-triazine derivatives is achieved by employing the same principle of sequential nucleophilic substitution on cyanuric chloride, using chiral nucleophiles. mdpi.comresearchgate.netresearchgate.net This strategy allows for the incorporation of stereocenters into the triazine scaffold, which is of significant interest for applications in medicinal chemistry and materials science. researchgate.netnih.gov

An optimized synthetic protocol can deliver enantiomerically pure chiral 1,3,5-triazines. researchgate.net The process typically involves a series of controlled reactions where different nucleophiles are introduced one by one. For example, a library of chirally functionalized 1,3,5-triazine morpholine (B109124) hybrids was synthesized through a four-step sequence starting from cyanuric chloride. researchgate.net The conditions for each substitution are carefully controlled to ensure selective replacement of the chlorine atoms.

Below is a data table summarizing the reaction conditions for the synthesis of chiral 1,3,5-triazine morpholine hybrids. researchgate.net

| Step | Reactants | Reagents & Solvents | Temperature Conditions | Product Type |

|---|---|---|---|---|

| A | Cyanuric chloride, Morpholine | Acetone, Et3N | -20°C | Monosubstituted triazine |

| B | 4-(4,6-dichloro-1,3,5-triazine-2-yl)morpholine, (R)-3-amino pyrrolidine | Acetonitrile (B52724), DIPEA | 0°C to Room Temperature | Disubstituted chiral triazine |

| C | tert-butyl (R)-3-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)pyrrolidine-1-carboxylate, Phenols | Acetone, H2O, NaOH | 60°C | Trisubstituted protected chiral triazine |

| D | (R/S)-3-((4-morpholino-6-phenoxy-1,3,5-triazin-2-yl)amino)pyrrolidine-1-carboxylates | Conc. HCl in Acetone | 0°C | Final deprotected chiral triazine |

Advanced Spectroscopic and Crystallographic Characterization in Triazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural verification of 2,4,6-trimethoxy-1,3,5-triazine, offering detailed insights into its molecular framework through the analysis of its proton and carbon nuclei.

Proton NMR Spectroscopy for Substitution Pattern Confirmation

Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the substitution pattern of this compound. The high degree of symmetry in this molecule simplifies its ¹H NMR spectrum considerably. All three methoxy (B1213986) groups are chemically equivalent due to the C₃ rotational symmetry axis of the triazine ring. This equivalence results in a single, sharp resonance peak in the spectrum, unequivocally confirming the symmetrical 2,4,6-substitution pattern. The absence of protons directly attached to the triazine ring further simplifies the spectrum, leaving the methoxy proton signal as the sole indicator of the organic portion of the molecule.

| Functional Group | Chemical Shift (δ) in ppm | Solvent |

| Methoxy (O-CH₃) | ~4.0-4.1 | CDCl₃ |

This interactive table provides typical chemical shift values for the methoxy protons of this compound.

Carbon-13 NMR Spectroscopy for Structural Analysis

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Due to the molecule's symmetry, the three carbon atoms of the triazine ring are chemically equivalent, as are the three carbons of the methoxy groups. This results in a simple spectrum with two distinct signals. One signal corresponds to the carbons of the triazine ring, and the other to the methoxy carbons. The chemical shifts of these signals are characteristic of their electronic environments and provide definitive evidence for the compound's structure.

| Carbon Type | Chemical Shift (δ) in ppm | Solvent |

| Triazine Ring (C=N) | ~170-172 | CDCl₃ |

| Methoxy (-OCH₃) | ~55-57 | CDCl₃ |

This interactive table presents typical chemical shift ranges for the carbon atoms in this compound.

Dynamic NMR Spectroscopy for Conformational Analysis and Exchange Processes

While standard NMR techniques confirm the static structure of this compound, dynamic NMR (DNMR) spectroscopy can be employed to study time-dependent phenomena such as conformational changes or chemical exchange processes. For instance, hindered rotation around the C-O bonds of the methoxy groups could potentially be investigated using variable temperature NMR studies. While specific DNMR studies on this compound are not extensively reported, the principles of this technique would allow for the determination of activation barriers for such rotational processes if they were to occur on the NMR timescale. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of this compound. These methods provide a molecular fingerprint, with specific absorption bands in the IR spectrum and scattered light frequencies in the Raman spectrum corresponding to the stretching and bending vibrations of the chemical bonds within the molecule.

Key vibrational modes for this compound include the characteristic stretching and ring-breathing vibrations of the triazine ring, as well as the stretching and bending vibrations of the C-O-C linkages of the methoxy groups and the C-H bonds within the methyl groups. The presence and position of these bands offer further confirmation of the compound's structure and functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretching (methoxy) | 2900 - 3000 | IR & Raman |

| C=N Stretching (triazine ring) | 1500 - 1600 | IR & Raman |

| C-O Stretching (methoxy) | 1000 - 1300 | IR & Raman |

| Triazine Ring Breathing | ~770 | Raman |

| Out-of-plane Ring Bending | ~800 | IR |

This interactive table summarizes characteristic vibrational frequencies for this compound. nih.govnih.gov

X-ray Crystallography for Polymorphism and Molecular Packing

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. For this compound, such studies have provided detailed information about its molecular architecture. researchgate.net These studies confirm the planar nature of the s-triazine ring and provide precise measurements of the C-N and C-O bond lengths and the C-N-C and N-C-N bond angles within the ring. The orientation of the methoxy groups relative to the triazine ring is also elucidated, revealing the molecule's conformation in the solid state. researchgate.net

A study reported that this compound crystallizes in the orthorhombic space group Pn2₁a. researchgate.net The unit cell parameters were determined to be a = 9.583 Å, b = 7.042 Å, and c = 12.164 Å. researchgate.net The analysis of the crystal structure reveals information about the packing of the molecules and any significant intermolecular forces at play. researchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Orthorhombic | Pn2₁a | 9.583 | 7.042 | 12.164 | researchgate.net |

This interactive table presents crystallographic data for this compound.

Analysis of Hydrogen Bonding and Intermolecular Interactions

Instead, the crystal packing of this compound is primarily stabilized by van der Waals forces and π–π stacking interactions. researchgate.net The flat, electron-deficient triazine rings align with each other, allowing for favorable π–π stacking, a non-covalent interaction that contributes to the stability of the layered molecular structure observed in the crystal. researchgate.net These layers are further held together by weaker, non-specific van der Waals forces, which are transient areas of charge resulting from fluctuations in the electron density of the molecules.

Table 1: Intermolecular Interaction Data for this compound

| Interaction Type | Presence/Absence | Contributing Moieties |

| Hydrogen Bond Donors | Absent | N/A |

| Hydrogen Bond Acceptors | Present (6) | Triazine Ring Nitrogens, Methoxy Oxygens |

| π–π Stacking | Present | Triazine Rings |

| Van der Waals Forces | Present | Entire Molecule |

This table is generated based on documented findings in crystallographic studies.

Mass Spectrometry Techniques (ESI-MS) for Molecular Weight Confirmation

Mass spectrometry is a critical analytical tool for confirming the molecular weight of synthesized compounds. For this compound, the theoretical molecular weight is 171.15 g/mol , with an exact mass of approximately 171.06439116 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, heterocyclic molecules like this compound. Although specific ESI-MS studies on this exact compound are not extensively detailed in available literature, the behavior of similar fused nitrogen-containing ring systems under ESI-MS analysis is well-documented. nih.gov

In a typical ESI-MS experiment, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The analysis would therefore show a prominent ion peak at a mass-to-charge ratio (m/z) of approximately 172.0722. The high-resolution measurement of this peak allows for the confirmation of the elemental composition (C₆H₁₀N₃O₃⁺) and, by extension, the molecular identity of the compound. This technique provides unambiguous confirmation of the molecular weight with high precision.

While Electron Ionization (EI) mass spectra are available for this compound, showing various fragment ions, ESI is preferred for its gentle nature, which minimizes fragmentation and clearly indicates the molecular ion, making it a definitive method for molecular weight confirmation. nih.govnist.gov

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Chemical Formula | C₆H₉N₃O₃ | sigmaaldrich.com |

| Molecular Weight | 171.15 g/mol | sigmaaldrich.comlibretexts.org |

| Exact Mass | 171.06439116 Da | nih.gov |

| Expected ESI-MS Ion | [M+H]⁺ | nih.gov |

| Expected m/z (for [M+H]⁺) | ~172.0722 | N/A |

This table integrates data from chemical databases and extrapolates expected results based on established analytical principles.

Computational Chemistry and Theoretical Studies on 2,4,6 Trimethoxy 1,3,5 Triazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. For 2,4,6-trimethoxy-1,3,5-triazine, DFT calculations, often utilizing basis sets like 6-311++G(d,p), have been employed to predict its most stable molecular structure and other properties. researchgate.net Such studies are foundational for understanding the molecule's behavior.

HOMO-LUMO Analysis and Energy Gaps

Conformational Landscapes and Rotational Barriers

The methoxy (B1213986) groups in this compound can rotate around the C-O bonds, leading to different spatial arrangements or conformations. Computational studies have explored these conformational possibilities to identify the most stable arrangement. researchgate.net For related substituted triazines, the barrier to rotation around the triazine-N bond has been experimentally and computationally determined to be around 15-16 kcal/mol, indicating hindered rotation. researchgate.net This restricted rotation can lead to the existence of stable rotational isomers, or rotamers. researchgate.net Understanding the conformational landscape and the energy barriers between different conformations is essential for predicting the molecule's shape and how it might interact with other molecules.

Tautomerism Studies and Energetic Stability

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Theoretical calculations are used to assess the relative energetic stability of different tautomeric forms. ntu.edu.iq For triazine derivatives, the possibility of tautomerism exists, and DFT calculations can predict which form is the most stable by comparing their total energies. ntu.edu.iq This is crucial for understanding which isomeric form is likely to be observed under experimental conditions.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent. While specific MD studies on this compound were not found in the search results, this technique is generally used to understand how solvent molecules arrange around a solute and how the solute's conformation and dynamics are affected by the solvent environment. For similar molecules, MD simulations have been used to study their behavior in solution, which is critical for predicting their properties in real-world applications. rsc.org

Quantum Chemical Investigations of Co-crystals Involving this compound

Quantum chemical methods are employed to study the formation and properties of co-crystals, which are crystalline structures containing two or more different molecules. These investigations can predict the geometry, stability, and nature of intermolecular interactions within the co-crystal. While specific studies on co-crystals of this compound were not detailed in the provided results, the Cambridge Structural Database (CCDC) contains crystal structure data for this compound, which is essential for any co-crystal investigation. nih.gov

Theoretical Studies on Reaction Mechanisms and Intermediates

Theoretical studies play a vital role in elucidating the mechanisms of chemical reactions involving this compound. The synthesis of substituted 1,3,5-triazines often proceeds via sequential nucleophilic substitution of cyanuric chloride. mdpi.comresearchgate.net Computational methods can model the reaction pathways, identify transition states, and calculate the energies of intermediates to understand the reactivity and selectivity observed in these syntheses. researchgate.net For instance, the decreasing reactivity of the chlorine atoms on the triazine ring after each substitution can be explained and quantified through theoretical calculations. mdpi.com

Applications of 2,4,6 Trimethoxy 1,3,5 Triazine in Materials Science Research

Role in the Synthesis of Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high thermal and chemical stability, attributed to the strong covalent bonds and the aromatic nature of the triazine units. rsc.orgnih.gov These frameworks are typically synthesized through the trimerization of nitrile-functionalized monomers or via polycondensation reactions involving triazine-containing monomers. nih.govalfachemic.com While various triazine derivatives have been successfully employed as building blocks for CTFs, the direct use of 2,4,6-trimethoxy-1,3,5-triazine in the synthesis of CTFs is not prominently documented in the current body of scientific literature. The reactivity of the methoxy (B1213986) groups may not be as conducive to the typical polymerization reactions used for CTF synthesis compared to nitrile or halogenated functional groups.

Properties of CTFs for Gas Adsorption and Separation

The porous nature and high nitrogen content of CTFs make them promising candidates for gas adsorption and separation applications, particularly for CO2 capture. nih.govrsc.org The nitrogen atoms in the triazine rings can act as basic sites, enhancing the affinity for acidic gases like CO2 through dipole-quadrupole interactions. mdpi.com The pore size and surface area of CTFs, which are crucial for their adsorption capacity, can be tuned by the choice of monomer. nih.gov For instance, CTFs synthesized from monomers with longer branches can pack more efficiently, leading to variations in surface area and gas uptake. rsc.org While specific data for CTFs derived from this compound is not available, it can be hypothesized that the presence of methoxy groups could influence the framework's polarity and pore environment, potentially affecting its gas adsorption properties. However, without experimental data, this remains speculative.

Table 1: Gas Adsorption Properties of Representative Covalent Triazine Frameworks (CTFs)

| CTF Material | Monomer Used | BET Surface Area (m²/g) | CO₂ Uptake | Reference |

| PCTF-1 | Aromatic nitrile | 853 | High | rsc.org |

| PCTF-2 | Aromatic nitrile | 811 | High | rsc.org |

| PCTF-4 | Aromatic nitrile with benzothiadiazole | 1404 | 20.5 wt% at 273 K and 1 bar | rsc.org |

| CTF-hex4 | Hexanitrile and 1,3,5-tricyanobenzene | Not specified | 76.4 cm³/g at 273 K | nih.gov |

| CMOP-1 | 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine | 431 | 1.85 mmol/g at 273 K/1.0 bar | ossila.com |

CTFs in Catalysis

The unique electronic properties and high stability of CTFs make them suitable as platforms for heterogeneous catalysis. nih.govnih.gov The nitrogen-rich framework can serve as a support for metal nanoparticles or single-atom catalysts, enhancing their stability and catalytic activity. nih.gov The basic nitrogen sites within the triazine rings can also act as intrinsic catalytic centers for certain reactions. nih.gov For example, triazine-based frameworks have been shown to efficiently catalyze the formation of cyclic carbonates from CO2 and epoxides. nih.gov While the catalytic potential of CTFs is well-established, there is no specific research detailing the catalytic performance of CTFs synthesized from this compound.

Optical Properties of Triazine-Based Polymers

Triazine-based polymers often exhibit interesting photophysical properties. acs.org The triazine ring, being an electron-deficient unit, can be combined with electron-donating groups to create donor-acceptor structures, which are known to influence the optical and electronic properties of the resulting polymers. rsc.org The study of model compounds like 2,4,6-triphenyl-1,3,5-triazine (B147588) has provided insights into the optical properties of more complex triazine-based polymers, suggesting that stacking interactions in the solid state can significantly affect their absorption spectra. acs.org While there is a body of research on the photoluminescence of various triazine derivatives, specific data on the optical properties of polymers derived directly from this compound is scarce.

Triazine Derivatives in Polymer Production and Modification

The incorporation of triazine rings into polymer backbones is a known strategy to enhance the properties of materials. researchgate.net The rigid and thermally stable nature of the triazine ring can contribute to improved performance characteristics of the resulting polymers.

Enhancing Thermal Stability and Mechanical Properties of Polymers

The high activation energy of thermal degradation of triazine rings often leads to enhanced thermal stability in polymers containing these moieties. researchgate.net For example, hyperbranched polymers with a melamine (B1676169) core have shown resistance to combustion. researchgate.net Similarly, the introduction of methoxy groups on other polymer systems, such as cyanate (B1221674) ester resins, has been shown to impact their thermal degradation, with deoxygenated versions exhibiting a higher onset of thermal degradation. While these findings suggest that the methoxy groups in this compound could influence the thermal properties of polymers, direct experimental evidence for this specific compound is lacking. Research on other polymer systems has also shown that the addition of certain agents can improve mechanical properties like flexural strength and modulus of elasticity. researchgate.netmdpi.com However, the effect of incorporating this compound into polymer matrices on their mechanical properties has not been specifically investigated in the available literature.

Formation of Polymeric Structures and Steric Effects

The formation of polymers from triazine derivatives can be influenced by the nature of the substituents on the triazine ring. Steric hindrance from bulky substituent groups can affect the polymerization process and the final structure of the polymer. connectjournals.com In the case of this compound, the methoxy groups are relatively small, but their orientation could potentially influence the planarity and packing of the resulting polymer chains. The synthesis of substituted 1,3,5-triazines often involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride, where steric factors of the nucleophile play a role. researchgate.net However, the direct polymerization of this compound and the associated steric effects have not been a focus of published research.

Applications in Organic Light-Emitting Diodes (OLEDs)

The inherent electron-deficient nature of the 1,3,5-triazine (B166579) ring makes its derivatives promising candidates for various roles within Organic Light-Emitting Diodes (OLEDs). Research has shown that these compounds can function as electron transport materials (ETMs), host materials, and emitters. The planar structure and electron-accepting properties of the triazine core are beneficial for electron mobility and device stability. acs.orgnih.gov

Specifically, this compound has been identified as a noteworthy compound in the field of organic electronics. It has been investigated for its photophysical properties and its role in creating materials for optoelectronic applications. One of its most significant reported characteristics is its ability to exhibit highly efficient room-temperature phosphorescence (RTP). A study has reported that this compound powder can achieve a phosphorescence quantum yield of up to 31.2%, which is a critical parameter for the efficiency of electrophosphorescent OLEDs. nih.gov

Furthermore, this compound has been utilized as a ligand in the synthesis of coordination complexes for potential use in OLEDs. For instance, it has been reacted with silver(I) salts to form novel silver complexes. researchgate.net These types of metal-organic materials are studied for their ability to balance charge injection and transport within an OLED, which can lead to significant improvements in device efficiency and operational lifetime. researchgate.net Quantum chemical investigations on co-crystals containing this compound have also been conducted to evaluate their potential as host and electron transport materials in OLED devices. acs.org

Table 1: Research Findings on this compound in OLED-related Research

| Research Area | Compound/System Studied | Key Finding | Reference |

| Room-Temperature Phosphorescence | This compound powder | Exhibits a high phosphorescence quantum yield (Φp) of up to 31.2%. nih.gov | nih.gov |

| Coordination Chemistry | Silver(I) complexes with this compound as a ligand. | Forms novel complexes with potential for balancing charge transport in OLEDs. researchgate.net | researchgate.net |

| Theoretical Chemistry | Co-crystal of 1,3,5-tris(4-hydroxyphenyl)benzene (B95932) and this compound. | Investigated as a potential host and electron transport material for OLEDs. acs.org | acs.org |

Crosslinking Agents in Hydrogel Synthesis

Crosslinking is a critical process in the synthesis of hydrogels, creating a three-dimensional polymer network that can absorb and retain large amounts of water. Triazine derivatives bearing reactive functional groups have been successfully employed as crosslinking agents in hydrogel preparation. For example, derivatives such as 1,3,5-triazine-2,4,6-tribenzaldehyde have been used to crosslink chitosan (B1678972) hydrogels. nih.gov The crosslinking mechanism in this case involves the reaction between the aldehyde groups on the triazine derivative and the amino groups on the chitosan polymer backbone, forming stable imine bonds. nih.gov

However, for a compound to act as a crosslinker, it must possess multiple reactive sites that can form covalent bonds with the polymer chains. In the case of this compound, the methoxy groups (-OCH₃) are generally stable and not readily reactive towards common functional groups found in polymers used for hydrogel synthesis, such as hydroxyl or amine groups, under typical crosslinking conditions. The synthesis of substituted 1,3,5-triazines often starts from the highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and the reactivity of the triazine ring decreases significantly as the chlorine atoms are substituted with less reactive groups like methoxy groups. mdpi.com

While studies have shown that the triazine ring of compounds like this compound can be reduced by hydrated electrons, leading to ring-opening, this type of reactivity is not typically harnessed for controlled hydrogel crosslinking. There is a lack of direct scientific literature demonstrating the application of this compound as a crosslinking agent in hydrogel synthesis. Its chemical structure, lacking readily reactive functional groups for common crosslinking chemistries, makes it an unlikely candidate for this specific application compared to its aldehyde- or chloro-functionalized counterparts.

Biological Activities and Medicinal Chemistry Research Involving 1,3,5 Triazine Scaffolds Excluding Dosage/administration

Anticancer Research on 1,3,5-Triazine (B166579) Derivativesmdpi.comnih.govnih.govresearchgate.net

The 1,3,5-triazine framework is a key component in several anticancer agents, including the FDA-approved drugs altretamine, gedatolisib (B612122), and enasidenib. mdpi.comnih.gov Researchers have synthesized and evaluated numerous 1,3,5-triazine derivatives, demonstrating their potential to combat various cancers by targeting different signaling pathways and cellular processes. nih.govnih.gov These compounds have shown promise in preclinical studies against a range of cancer cell lines, including breast, lung, cervical, and osteosarcoma. nih.govnih.govcolab.ws

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A primary mechanism through which 1,3,5-triazine derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis.

For instance, a novel series of imamine-1,3,5-triazine derivatives was designed and synthesized, with several compounds showing potent anti-proliferative activity against MDA-MB-231 triple-negative breast cancer cells. rsc.org Notably, compound 4f not only inhibited the proliferation, migration, and invasion of these cancer cells but also demonstrated a strong inhibitory effect on tumor xenografts in vivo. rsc.org Another study on 1,3,5-triazine derivatives targeting osteosarcoma found that compound 8a effectively induced a dose-dependent increase in apoptosis in Saos-2 osteosarcoma cells and caused cell cycle arrest in the G2/M phase. nih.gov

Similarly, a study focused on cervical cancer identified a 1,3,5-triazine derivative, compound 6h , which significantly reduced the viability of HeLa cells by inducing cell cycle arrest in the G1 phase and promoting apoptosis. nih.gov This was accompanied by the positive modulation of Bcl-2 and Bax protein levels, key regulators of the apoptotic process. nih.gov

Table 1: Selected 1,3,5-Triazine Derivatives and their Effects on Cancer Cell Proliferation and Apoptosis

| Compound | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| 4f | MDA-MB-231 (Breast) | Potent anti-proliferative activity, inhibition of migration and invasion, inhibition of tumor xenograft proliferation. | rsc.org |

| 8a | Saos-2 (Osteosarcoma) | Dose-dependent increase in apoptosis, G2/M phase cell cycle arrest. | nih.gov |

| 6h | HeLa (Cervical) | Attenuation of cell viability, G1 phase cell cycle arrest, induction of apoptosis, modulation of Bcl-2 and Bax. | nih.gov |

Kinase Inhibition (e.g., PI3K/mTOR, EGFR)

Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Derivatives of 1,3,5-triazine have been developed as potent inhibitors of several key kinases, including those in the PI3K/mTOR and EGFR pathways. mdpi.comnih.govresearchgate.net

PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and is frequently mutated in cancers like breast cancer. ecancer.org Morpholine-substituted 1,3,5-triazines are recognized as potent inhibitors of this pathway. colab.ws A study on cervical cancer demonstrated that novel 1,3,5-triazine derivatives showed significant inhibitory activity against PI3K/mTOR. The most potent molecule, compound 6h , was particularly effective against the PI3Kα isoform and inhibited the PI3K/Akt/mTOR signaling cascade in both cell lines and xenograft tumor tissues. nih.gov Another series of 1,3,5-triazine derivatives was identified as new PI3K/mTOR inhibitors for osteosarcoma, with compound 8a showing highly potent inhibitory activity. nih.gov

EGFR Pathway: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and its inhibition can halt tumor growth. mdpi.com Several studies have focused on 1,3,5-triazines as EGFR inhibitors. One study investigated 1,3,5-triazine derivatives as anti-breast cancer agents by modulating EGFR-tyrosine kinase (EGFR-TK). nih.gov Compound 1d from this series was identified as the most potent analogue, with an inhibitory constant of 0.44 nM against EGFR-TK. nih.gov Other research has led to the development of hybrid molecules, such as quinazoline-1,3,5-triazine derivatives and 4-aminoquinoline-1,3,5-triazine derivatives, which have shown excellent EGFR-TK inhibitory activity. mdpi.com

Table 2: Examples of 1,3,5-Triazine Derivatives as Kinase Inhibitors

| Compound/Derivative Series | Target Kinase(s) | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Compound 6h | PI3K/mTOR (esp. PI3Kα) | Cervical | Potent dual inhibitor, effective in vitro and in vivo. | nih.gov |

| Compound 8a | PI3K/mTOR | Osteosarcoma | Highly potent PI3K/mTOR inhibitory activity. | nih.gov |

| Compound 1d | EGFR-TK | Breast | Most potent analogue with an inhibitory constant of 0.44 nM. | nih.gov |

HIF Pathway Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in tumor progression and metastasis by controlling genes involved in angiogenesis, glucose metabolism, and cell survival, particularly in the low-oxygen (hypoxic) environments common in solid tumors. mdpi.commdpi.com Inhibiting the HIF-1 pathway is a promising strategy for cancer therapy. mdpi.com

While direct inhibition of the HIF pathway by 1,3,5-triazine derivatives is an area of ongoing research, many of the pathways they do inhibit, such as the PI3K/Akt/mTOR pathway, are upstream regulators of HIF-1α translation. mdpi.com For example, inhibitors of the PI3K/mTOR pathway, like certain 1,3,5-triazine derivatives, can indirectly lead to a decrease in HIF-1α protein levels and its downstream transcriptional activity. nih.govnih.govmdpi.com Bortezomib, a proteasome inhibitor, has been shown to suppress HIF-1 transcriptional activity by preventing the interaction of the coactivator p300 with HIF-1α. mdpi.com Similarly, topotecan (B1662842) inhibits the translation of the HIF-1 protein. mdpi.com These examples highlight the interconnectedness of these pathways and suggest that the anticancer effects of some 1,3,5-triazine derivatives may be partly mediated through the suppression of HIF-1 activity.

Structure-Activity Relationships (SAR) in Anticancer Triazines

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective anticancer drugs. mdpi.comnih.gov For 1,3,5-triazine derivatives, SAR studies have revealed key structural features that influence their biological activity.

The substitution pattern on the triazine ring is a determining factor for activity. mdpi.com For instance, di-substituted s-triazine derivatives are often associated with the inhibition of topoisomerase and certain kinases, while tri-substituted derivatives tend to inhibit EGFR, PI3K, and other targets. mdpi.com

In a series of imamine-1,3,5-triazine derivatives, compounds 4f and 4k demonstrated potent activity against MDA-MB-231 cells, surpassing the parent compound imatinib. rsc.org This suggests that the specific substitutions at the N2 and N4 positions of the triazine ring are critical for their enhanced anticancer effects. rsc.org In another study, the presence of six-membered nitrogen-containing heterocycles like morpholine (B109124), piperidine, and piperazine (B1678402) on the triazine moiety was found to be beneficial for antitumor activity. mdpi.com For example, trisubstituted 1,3,5-triazine derivatives containing a morpholine group showed good inhibitory activity against lung and breast cancer cell lines. colab.ws

Antimicrobial and Antifungal Research on 1,3,5-Triazine Derivativesnih.govresearchgate.netnih.gov

The structural versatility of the 1,3,5-triazine core has also been exploited in the development of new antimicrobial and antifungal agents, addressing the growing challenge of multidrug-resistant pathogens. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Numerous studies have reported the synthesis of 1,3,5-triazine derivatives with significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. wisdomlib.orgnih.govnih.gov

In one study, novel 1,3,5-triazine-based thiazole (B1198619) derivatives were synthesized and screened for antimicrobial activity. researchgate.net Compounds 3k and 3l from this series exhibited considerably higher antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli compared to commercial antibiotics. researchgate.net Another study synthesized 1,3,5-triazine aminobenzoic acid derivatives, with some compounds showing promising activity against Staphylococcus aureus and Escherichia coli, comparable to ampicillin. nih.gov

The nature of the substituents on the triazine ring plays a critical role in the antibacterial efficacy. For example, a series of 4-aminoquinoline (B48711) 1,3,5-triazine derivatives showed potent activity against several bacterial strains. sdiarticle4.comresearchgate.net It has also been observed that compounds bearing halogen substituents, such as chlorine, bromine, or fluorine, can exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. sdiarticle4.comresearchgate.net

Table 3: Antibacterial Activity of Selected 1,3,5-Triazine Derivatives

| Derivative Series | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 1,3,5-triazine based thiazoles (3k, 3l) | S. aureus, S. pyogenes (Gram+), E. coli, P. aeruginosa (Gram-) | Potent inhibitory action; higher activity than some commercial antibiotics. | researchgate.net |

| 4-aminoquinoline 1,3,5-triazines | B. subtilis, S. aureus (Gram+), P. vulgaris, E. coli (Gram-) | Potent antibacterial activity against most tested strains. | sdiarticle4.comresearchgate.net |

| 1,3,5-triazine aminobenzoic acids | S. aureus (Gram+), E. coli (Gram-) | Some compounds showed activity comparable to ampicillin. | nih.gov |

Antifungal Activity

The search for novel antifungal agents has led researchers to explore the potential of 1,3,5-triazine derivatives. nih.gov These compounds have demonstrated efficacy against a variety of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus. nih.govresearchgate.net

In one study, hybrids of 4,6-dimethoxy-1,3,5-triazine and chalcone (B49325) were synthesized and tested against four fungal strains. nih.gov Certain compounds within this series showed significant antifungal activity. For instance, compound 15a was highly effective against Candida albicans and Candida glabrata, while compounds 15b and 15c displayed excellent activity against Aspergillus niger and Candida tropicalis, respectively. nih.gov Another derivative, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (22 ), exhibited rapid fungicidal action against C. albicans, including strains resistant to existing drugs like fluconazole (B54011) and caspofungin. nih.gov

Other research has focused on different substitutions. A series of 1,3,5-triazine-2,4-diamines showed that a compound with a 4-ethyl substituted phenyl group had the highest growth inhibition against Cryptococcus neoformans. nih.gov In another series, N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines demonstrated potent efficacy against C. albicans, with some derivatives showing significantly lower minimum inhibitory concentrations (MIC) than the reference drug fluconazole. nih.gov

Enzyme Inhibition Studies

The 1,3,5-triazine scaffold has been effectively utilized to design inhibitors for various enzymes implicated in disease.

Aromatase and P450SCC Inhibition: Triamino-substituted 1,3,5-triazine derivatives have been synthesized and evaluated for their ability to inhibit aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. stocktitan.net Compounds featuring imidazolyl and tertiary amino groups on the triazine ring showed significant aromatase-inhibitory activity, with several being more potent than the reference compound, CGS 16949A. stocktitan.net Importantly, these compounds exhibited much weaker inhibition of the cholesterol side-chain cleavage enzyme (P450SCC), suggesting they could be selective aromatase inhibitors. stocktitan.net

Cholinesterase and β-secretase Inhibition: In the context of Alzheimer's disease, new 1,3,5-triazine nitrogen mustard analogs bearing a dipeptide residue were synthesized. nih.gov These compounds were assessed as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. All tested compounds showed considerable inhibition of both enzymes, with the most active compounds demonstrating IC₅₀ values in the low micromolar and nanomolar range for BACE1 and AChE, respectively. nih.gov

PI3K/mTOR Inhibition: Derivatives of bis(morpholino-1,3,5-triazine) have been identified as potent inhibitors of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer. researchgate.netmdpi.com Gedatolisib, a dual PI3K/mTOR inhibitor based on this scaffold, has shown unprecedented efficacy in clinical trials for HR+/HER2- advanced breast cancer, significantly reducing the risk of disease progression. mdpi.com

Investigation of Biological Targets and Pathways

Research into 1,3,5-triazine derivatives extends to identifying and modulating specific biological targets and pathways.

Adenosine (B11128) Receptors: Adenosine receptors (ARs), which are G protein-coupled receptors, have been a focus of triazine-based drug design. acs.org Derivatives of the 1,3,5-triazine scaffold have been developed as ligands that can modulate different adenosine receptor subtypes (hA1, hA2A, hA3). acs.org The type of substituents at the 2, 4, and 6 positions of the triazine ring influences the selectivity for these subtypes. Studies have aimed to create dual-acting ligands for hA1 and hA3 receptors, which are involved in tumor cell proliferation. For example, compound 9c , a 2-amino-1,3,5-triazine derivative, showed high binding affinity to the hA1 receptor and was found to inhibit the viability of lung cancer cell lines by inducing an increase in intracellular reactive oxygen species (ROS). acs.org

PI3K-mTOR Pathway: As mentioned previously, the PI3K-mTOR signaling pathway is a critical target, particularly in oncology. Morpholine-substituted 1,3,5-triazines are recognized as potent inhibitors of this pathway. researchgate.net The development of compounds like gedatolisib highlights the success of targeting this pathway with triazine-based molecules to achieve significant antitumor efficacy. mdpi.com

Triazine Derivatives as Ligands in Coordination Chemistry for Biological Applications

The 1,3,5-triazine core is not only a pharmacophore but also a valuable building block in coordination chemistry. Its ability to be substituted with various coordinating groups allows for the synthesis of multi-directional ligands capable of forming complex supramolecular architectures with metal ions.

These coordination compounds have potential applications in areas such as catalysis. For instance, dendritic multi-directional ligands derived from 1,3,5-triazine have been used to create coordination polymers with interesting structures, such as a 1D ladder polymer with copper(II) nitrate. Another example is the formation of a dinuclear nickel complex.

The triazine core can be incorporated into pincer-type ligands (e.g., PN3P systems) that exhibit metal-ligand cooperativity. These systems are attractive for catalysis because the triazine ring is π-deficient, and the ligand can actively participate in chemical bond activation steps. Such complexes have been applied in reactions like the dehydrogenation of alcohols. This demonstrates the utility of 1,3,5-triazine derivatives in designing sophisticated catalysts with potential biological relevance.

Applications in Organic Synthesis As Reagents and Building Blocks

2,4,6-Trimethoxy-1,3,5-triazine as a Building Block for Complex Organic Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. The 1,3,5-triazine (B166579) core, with its planar and symmetrical nature, is a key component in the construction of star-shaped molecules. nih.gov These molecules are of significant interest for their applications in materials science, including optoelectronics and liquid crystalline materials. nih.gov

The synthesis of these complex structures often starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms are sequentially displaced by nucleophiles. nih.govnih.gov This allows for the introduction of various functional groups, leading to a diverse range of substituted triazines. nih.govmdpi.com For instance, 2,4,6-tris(4-formylphenoxy)benzaldehyde, derived from a triazine core, acts as a precursor for a variety of star-shaped compounds. nih.gov These compounds can be further modified through reactions like the Michael and Hantzsch reactions to incorporate different heterocyclic systems. nih.gov

The reactivity of the triazine ring allows for the creation of large, functional molecules. For example, star-shaped molecules with a 1,3,5-triazine core have been synthesized and linked to systems like hexahydroacridinediones and pyrimido[4,5-b]quinolones. nih.gov Another example is the synthesis of 2,4,6-tris(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenoxy)-1,3,5-triazine from a tris-aldehyde precursor. nih.gov

Use as Coupling Reagents in Peptide Synthesis

Derivatives of this compound, particularly 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), are widely utilized as coupling reagents in peptide synthesis. capes.gov.brresearchgate.net These reagents facilitate the formation of amide bonds between amino acids, a critical step in building peptide chains.

Activation of Carboxylic Acids

The primary role of triazine-based coupling reagents is the activation of carboxylic acids. researchgate.net In the presence of a base like N-methylmorpholine (NMM), CDMT reacts with a carboxylic acid to form a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. researchgate.net This "superactive" triazine ester is then susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond. researchgate.net The weak basicity of the triazine ring byproducts simplifies the purification process, as they can be easily removed by washing with dilute acids. capes.gov.br This method has been shown to produce di-, tri-, and pentapeptides in high yields (75-98%) under mild conditions with minimal racemization. capes.gov.br

Enantiodifferentiating Coupling

A notable application of triazine-based reagents is in enantiodifferentiating coupling. By using a combination of a triazine derivative, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and a chiral tertiary amine, it is possible to create a chiral environment for the coupling reaction. mdpi.com This in-situ generation of an enantiodifferentiating coupling reagent allows for the selective formation of one enantiomer of the peptide over the other. mdpi.com

Intermediate in the Production of Fine Chemicals and Agrochemicals

The 1,3,5-triazine scaffold is a fundamental component in the production of various fine chemicals and agrochemicals. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a key starting material for synthesizing a wide array of s-triazine derivatives. researchgate.net By controlling reaction conditions such as temperature, the chlorine atoms can be substituted sequentially with different nucleophiles, leading to a vast number of functionalized triazines. researchgate.net

Many of these triazine derivatives are used as herbicides. clockss.org They function by inhibiting photosynthesis in plants. clockss.org For example, atrazine, propazine, and simazine, along with their chloro-metabolites, are well-known triazine-based herbicides. ca.gov The versatility of the triazine ring allows for the creation of a wide range of compounds with diverse biological activities, making it a crucial intermediate in the agrochemical industry.

Advanced Analytical Techniques in Characterization and Research

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are fundamental tools for separating 2,4,6-trimethoxy-1,3,5-triazine from starting materials, by-products, and impurities, thereby enabling both qualitative and quantitative analysis. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the progress of reactions that synthesize triazine derivatives. nih.govamazonaws.com By spotting the reaction mixture on a TLC plate, typically made of silica (B1680970) gel on an aluminum backing, and developing it in a suitable solvent system, chemists can visualize the consumption of reactants and the formation of the product. nih.govmdpi.com Visualization is often achieved under UV light (at 254 nm), where the aromatic triazine ring absorbs light and appears as a dark spot. nih.govcsic.es The choice of eluent is critical for achieving good separation; common solvent systems include mixtures of hexane/ethyl acetate (B1210297), chloroform (B151607)/methanol (B129727), and ethyl acetate/petroleum ether. nih.govmdpi.comgoogle.com For instance, in the synthesis of certain triazine derivatives, a mobile phase of chloroform and methanol in a 9:1 v/v ratio has been used effectively to track reaction progress. nih.gov

High-Performance Liquid Chromatography (HPLC) provides a more powerful and quantitative approach for assessing the purity of this compound. google.com Reversed-phase HPLC, often using a C18 column, is a common configuration. mdpi.com In this mode, a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the less polar analyte from the nonpolar stationary phase. sielc.comresearchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that helps in its identification. The purity of the sample can be determined by integrating the area of the corresponding peak in the chromatogram. For example, a method for a related compound, 2,4,6-triphenyl-1,3,5-triazine (B147588), utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For enhanced detection and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS). nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use smaller particle-size columns, offer faster analysis times and higher resolution. mdpi.com

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference(s) |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (7:3) | Purification (Flash Chromatography) | mdpi.com |

| TLC | Silica Gel | Chloroform/Methanol (9:1 v/v) | Reaction Monitoring | nih.gov |

| TLC | Silica Gel G F254 | Ethyl Acetate/Sherwood Oil (1:1) | Reaction Monitoring | google.com |

| HPLC | C18 | Acetonitrile/Water/Phosphoric Acid | Analysis | sielc.com |

| UPLC-MS | - | - | Purity Analysis & Reaction Monitoring | nih.gov |

| HPLC | - | 30-95% Acetonitrile in Water (with 0.1% TFA) | Purity Analysis | csic.es |

| UHPLC | C18 or Phenyl | Methanol/Water or Acetonitrile/Water | Lipophilicity Determination | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound. nih.gov The NIST Mass Spectrometry Data Center contains mass spectral data for this compound, which serves as a reference for its identification. nih.govnist.gov

In the context of degradation studies, GC-MS is instrumental in identifying and quantifying the parent compound and its various degradation products. For instance, the biodegradation of related s-triazine herbicides has been studied to identify metabolites such as hydroxyatrazine and cyanuric acid. nih.gov While specific degradation studies on this compound are not extensively detailed in the provided search results, the methodology used for other triazines is directly applicable. A sample containing the triazine and its potential degradation products would be injected into the GC, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, is often suitable for analyzing triazine compounds. thermofisher.com

As the separated components exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. By comparing these spectra to libraries of known compounds, such as the NIST library, the identity of degradation products can be confirmed. nist.govthermofisher.com This allows researchers to elucidate the degradation pathways and mechanisms of this compound in various environmental or biological systems.

| Analytical Target | Instrument/Technique | Key Findings/Application | Reference(s) |

| This compound | GC-MS | Electron ionization mass spectrum available in NIST database for identification. | nih.govnist.gov |

| Triazine Pesticides | GC-MS (TraceGOLD TG-5SilMS column) | Method established for analyzing triazine pesticides in wastewater, demonstrating separation and detection. | thermofisher.com |

| s-Triazine Herbicides | Biodegradation analysis (implying GC-MS use) | Identification of metabolites like hydroxyatrazine and cyanuric acid helps elucidate degradation pathways. | nih.gov |

| Triazine Synthesis Intermediate | GC-MS | Used to confirm the complete conversion of reactants during synthesis. | amazonaws.com |

UV-Vis Spectroscopy for Stability and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used to study compounds containing chromophores—parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. The triazine ring in this compound is a chromophore, making UV-Vis spectroscopy a valuable tool for its analysis.

This technique is frequently used to monitor reactions and study the stability of triazine derivatives. For example, the reaction of a related compound, 2,4,6-triphenoxy-1,3,5-triazine, with sodium acetate was monitored by observing changes in its UV-Vis absorption spectrum upon addition of the reactant. researchgate.net Such titrations can be used to determine kinetic data and binding constants. researchgate.net Similarly, the formation and behavior of ruthenium complexes containing a triazine ligand have been characterized by UV-Vis spectroscopy and spectroelectrochemistry, providing insights into their electronic structure and reaction mechanisms. rsc.org

The UV-Vis spectrum of a compound shows the absorbance at different wavelengths. For triazine derivatives, absorption maxima (λmax) are typically observed that correspond to π-π* electronic transitions within the aromatic and triazine ring systems. nih.gov For instance, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, used as a UV absorber, exhibits strong absorption in the 300–400 nm range, with a peak at 353 nm, which is key to its function in providing UV stability to polymers. The position and intensity of these absorption bands can be influenced by the substituents on the triazine ring and the solvent used. By monitoring changes in the UV-Vis spectrum over time, one can assess the stability of this compound under specific conditions, such as exposure to light or chemical reagents.

| Compound/System | Technique | Wavelength (λmax) | Application | Reference(s) |

| 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine | UV Absorption | 353 nm | Characterization as a UV absorber | |

| 2,4,6-Triphenoxy-1,3,5-triazine | UV-Vis Spectroscopy | Not specified | Monitoring reaction with sodium acetate | researchgate.net |

| Ru(II) complexes with 2,4,6-tris(2-pyridyl)-1,3,5-triazine | UV-Vis Spectroscopy & Spectroelectrochemistry | Not specified | Physicochemical characterization and reaction mechanism studies | rsc.org |

| Aromatic dendrimers with 1,3,5-triazine (B166579) cores | UV-Vis Spectroscopy | ~250 nm, ~325 nm | Analysis of photophysical properties (π-π* transitions) | nih.gov |

Interdisciplinary Research Perspectives

Integration of Computational and Experimental Approaches in Triazine Research

The study of 1,3,5-triazine (B166579) derivatives, including 2,4,6-trimethoxy-1,3,5-triazine, has been significantly enhanced by the integration of computational modeling and experimental analysis. This synergistic approach provides a deeper understanding of the molecular structures, properties, and reactivity of these compounds.

Computational methods, particularly density functional theory (DFT), are employed to predict molecular geometries, electronic properties, and spectroscopic signatures of triazine derivatives. rsc.org For instance, quantum mechanics can be used to predict the most stable conformations and the packing of molecules into crystal structures. rsc.org These theoretical calculations offer valuable insights that guide experimental work and help in the interpretation of results. For example, theoretical studies on compounds like 2,4,6-trinitro-1,3,5-triazine have been used to predict properties such as density and heat of formation, providing direction for synthetic efforts. mdpi.com

Experimental techniques provide the necessary empirical data to validate and refine computational models. X-ray crystallography is a cornerstone technique, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal. researchgate.net The crystal structure of this compound has been determined, revealing an orthorhombic space group and specific molecular dimensions. researchgate.net This experimental data is crucial for confirming the predictions made by computational models.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to characterize newly synthesized triazine derivatives. eurjchem.com These techniques confirm the identity and purity of the compounds and provide information about their chemical environment and bonding, which can be correlated with computational predictions. The synthesis of various 2,4,6-trisubstituted 1,3,5-triazines relies on sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine, a process whose efficiency and selectivity can be modeled and understood through this integrated approach. mdpi.comnih.gov

The combination of these approaches is powerful; computational studies can predict reaction pathways and the properties of yet-to-be-synthesized molecules, while experimental results provide the real-world data to ground these predictions in reality. rsc.org This iterative cycle of prediction and verification accelerates the discovery and development of new materials based on the triazine scaffold.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.15 |

| Crystal System | Orthorhombic |

| a (Å) | 10.046 |

| b (Å) | 7.420 |

| c (Å) | 10.518 |

| R-factor | 0.050 |

Data sourced from Acta Crystallographica Section C: Structural Chemistry. researchgate.net

Potential for this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,3,5-triazine scaffold is a valuable building block in this field due to its planar geometry and the ability to introduce various functional groups at the 2, 4, and 6 positions. nih.govrsc.org These features allow for the design of molecules capable of self-assembly and molecular recognition.